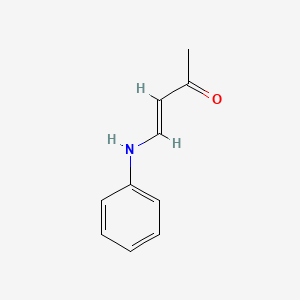

(E)-4-Phenylamino-but-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-4-Phenylamino-but-3-en-2-one” is an organic compound that belongs to the class of benzene compounds . It has a molecular formula of C10H11NO .

Molecular Structure Analysis

The molecular weight of “(E)-4-Phenylamino-but-3-en-2-one” is 161.20 . The specific linear structure formula and InChI Key are not provided in the search results .Physical And Chemical Properties Analysis

“(E)-4-Phenylamino-but-3-en-2-one” has a boiling point that is not specified in the search results . More detailed physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación

Mass Spectrometry Studies

A study on compounds related to (E)-4-Phenylamino-but-3-en-2-one, focusing on mass spectrometric behaviors, discovered characteristic fragmentation pathways for these compounds. The research deduced that these compounds are converted into tautomeric forms during electron ionization processes, indicating a distinct behavior for ortho-substituted derivatives compared to meta- and para-isomers. This insight is crucial for understanding the mass spectrometry analysis of similar compounds (Frański et al., 2003).

Fluorescence Enhancement

Another study highlighted the fluorescence enhancement of trans-4-aminostilbene derivatives, including (E)-4-Phenylamino-but-3-en-2-one. The introduction of N-phenyl substituents resulted in a more planar ground-state geometry, leading to a significant red shift in absorption and fluorescence spectra. This "amino conjugation effect" suggests potential applications in developing fluorescent materials with high quantum yields (Yang et al., 2002).

Antitumor Immune Function

A bioorthogonal chemical system study utilized phenylalanine derivatives, including (E)-4-Phenylamino-but-3-en-2-one, to investigate their role in promoting antitumor immune responses through pyroptosis. This research provided valuable insights into how the controlled release of certain compounds can induce pyroptosis in tumor cells, suggesting potential therapeutic applications in cancer treatment (Wang et al., 2020).

Tyrosine Kinase Inhibition

Several studies have focused on the synthesis of derivatives of (E)-4-Phenylamino-but-3-en-2-one as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which plays a significant role in cancer progression. These inhibitors offer a promising approach for targeted cancer therapy (Thompson et al., 1995).

Molecular Switch Potential

The synthesis and study of (Z)-4-(phenylamino) pent-3-en-2-one (PAPO) revealed its potential as a molecular switch due to its tautomeric stability and strong intramolecular hydrogen bonding. This compound's spectroscopic properties and theoretical calculations support its application in the development of molecular switches and sensors (Fahid et al., 2017).

Safety and Hazards

“(E)-4-Phenylamino-but-3-en-2-one” is classified with a signal word of "Warning" . It has hazard statements of H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Propiedades

IUPAC Name |

(E)-4-anilinobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h2-8,11H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPHRGDDGVWMSF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Phenylamino-but-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)

![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)

![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)

![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)

![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)

![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)

![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)

![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)

![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)